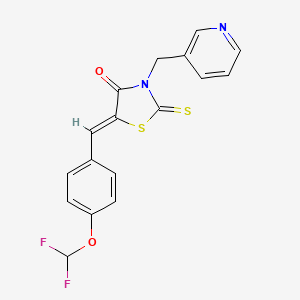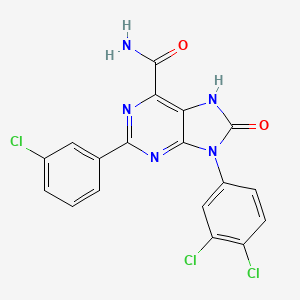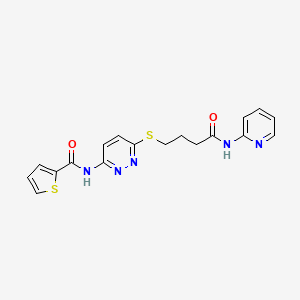
N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic compound that finds its relevance in various fields of research, particularly within organic chemistry, medicinal chemistry, and pharmaceutical sciences. It features a unique molecular structure that incorporates cyclopentyl and naphthyridinyl fragments along with oxadiazole and acetamide moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide involves multiple steps, beginning with the preparation of the core naphthyridin-4-one structure. Key steps often include the formation of oxadiazole through cyclization reactions and subsequent functionalization to introduce the cyclopentyl and acetamide groups. Typical reaction conditions might involve solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper salts, and temperature controls to facilitate the various stages of synthesis.
Industrial Production Methods: : While the laboratory synthesis is elaborate and entails specific reagents and conditions, industrial production methods may streamline the process for scale-up, often leveraging batch or continuous flow techniques to enhance efficiency and yield. Optimization of reaction parameters, including temperature, pressure, and catalyst loadings, are crucial in an industrial setting to achieve desired purity and quantity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: : The compound is amenable to various chemical reactions such as:
Oxidation: : Can occur at the oxadiazole or naphthyridinone rings.
Reduction: : Particularly targeting the carbonyl functionalities in the molecule.
Substitution: : Both aromatic and aliphatic substituents can undergo substitution reactions.
Common Reagents and Conditions: : Reagents often employed include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogens or other electrophiles under specific conditions like Friedel-Crafts or nucleophilic aromatic substitution.
Major Products: : The resultant products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield various hydroxylated or further oxidized species, while substitution reactions can introduce new functional groups enhancing the compound’s diversity for further applications.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide has several scientific research applications:
Chemistry: : Serves as an intermediate in organic synthesis for creating complex molecular architectures.
Biology: : Potential role as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Medicine: : Investigated for therapeutic potential due to its unique structural attributes that may target specific proteins or pathways.
Industry: : Utilized in the development of new materials or as a chemical precursor in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide hinges on its interaction with molecular targets such as enzymes or receptors, potentially modulating their activity. The specific pathways involved depend on its application, be it inhibiting a particular enzyme in a biochemical assay or binding to a receptor in medicinal chemistry to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds: : Compounds such as:
N-cyclopentyl-2-(4-oxo-1,4-dihydroquinolin-3-yl)acetamide
N-cyclopentyl-2-(6-oxo-1,6-dihydro-1,3,5-triazine-4-yl)acetamide
Uniqueness: : The uniqueness of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide lies in its combined structural elements, particularly the naphthyridine and oxadiazole rings, which impart distinct chemical properties and potential biological activities that set it apart from its analogs.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its complex structure and reactivity offer numerous avenues for research and development in chemistry, biology, medicine, and industry, making it a valuable subject of study.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-15-7-3-6-10-18(15)23-28-25(33-29-23)20-13-30(14-21(31)27-17-8-4-5-9-17)24-19(22(20)32)12-11-16(2)26-24/h3,6-7,10-13,17H,4-5,8-9,14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDYESKBVBZQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C4=NC(=NO4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)



![N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
![ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate](/img/structure/B2498058.png)
![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
